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  • Product: Phenyl piperidine-1-carboxylate
  • CAS: 16641-71-7

Core Science & Biosynthesis

Foundational

Phenyl piperidine-1-carboxylate chemical structure and properties

Structure, Properties, and Mechanistic Applications in Medicinal Chemistry Executive Summary Phenyl piperidine-1-carboxylate (CAS: 16641-71-7) is a significant organic carbamate frequently utilized as a mechanistic probe...

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Properties, and Mechanistic Applications in Medicinal Chemistry

Executive Summary

Phenyl piperidine-1-carboxylate (CAS: 16641-71-7) is a significant organic carbamate frequently utilized as a mechanistic probe in serine hydrolase inhibition and as a versatile intermediate in organic synthesis. While not a marketed therapeutic itself, it serves as the structural prototype for a class of covalent inhibitors targeting Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL). Its chemical architecture—comprising a piperidine ring linked via a carbamate bond to a phenyl group—exemplifies the "carbamate warhead" strategy used to irreversibly modify active-site serine residues. This guide details its physicochemical profile, validated synthesis protocols, and its pivotal role in structure-activity relationship (SAR) studies for drug discovery.

Chemical Architecture & Physicochemical Profile

The molecule features a piperidine ring nitrogen acylated by a phenoxycarbonyl group. The phenyl ester moiety acts as a tunable leaving group, a property critical for its biological reactivity.

2.1 Identification Data
ParameterDetail
IUPAC Name Phenyl piperidine-1-carboxylate
Alternative Names Phenyl piperidine-N-carboxylate; Carbamic acid, 1-piperidinyl-, phenyl ester; Phenoxycarbonylpiperidine
CAS Number 16641-71-7
Molecular Formula C₁₂H₁₅NO₂
Molecular Weight 205.25 g/mol
SMILES O=C(Oc1ccccc1)N2CCCCC2
2.2 Physicochemical Properties
PropertyValueNotes
Physical State Solid (Crystalline Needles)Recrystallized from ethyl acetate/hexane
Melting Point 82–84 °CValidated in isopropanol [1]
Solubility High: DCM, EtOAc, DMSOLow: WaterLipophilic character dominates
LogP (Calc) ~2.8Moderate lipophilicity, suitable for CNS penetration models
pKa N/A (Neutral)The carbamate nitrogen is non-basic
Synthetic Protocol

The synthesis of phenyl piperidine-1-carboxylate is a classic nucleophilic acyl substitution. The following protocol is optimized for high yield and purity, minimizing the formation of symmetric urea byproducts.

3.1 Reaction Scheme (Graphviz)

Synthesis Piperidine Piperidine (Nucleophile) Intermediate Tetrahedral Intermediate Piperidine->Intermediate Attack PhOCOCl Phenyl Chloroformate (Electrophile) PhOCOCl->Intermediate Base Triethylamine (Et3N) (Base) Byproduct HCl • Et3N (Salt) Base->Byproduct Scavenges HCl Product Phenyl piperidine-1-carboxylate (Target) Intermediate->Product Elimination of Cl- Intermediate->Byproduct

Figure 1: Synthetic pathway via acyl substitution.

3.2 Experimental Procedure

Reagents: Piperidine (1.0 eq), Phenyl Chloroformate (1.05 eq), Triethylamine (1.2 eq), Dichloromethane (DCM, anhydrous).

  • Preparation: Charge a round-bottom flask with Piperidine (10 mmol) and Triethylamine (12 mmol) in anhydrous DCM (20 mL). Cool the solution to 0 °C using an ice bath.

  • Addition: Add Phenyl Chloroformate (10.5 mmol) dropwise over 15 minutes. Note: Exothermic reaction; control addition rate to maintain temperature < 5 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of piperidine.

  • Work-up: Dilute with DCM (30 mL). Wash successively with:

    • 1M HCl (2 x 20 mL) – Critical step to remove unreacted amine.

    • Saturated NaHCO₃ (20 mL) – Removes phenol byproduct.

    • Brine (20 mL).

  • Purification: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Crystallization: Recrystallize the crude solid from hot Ethyl Acetate/Hexane to yield colorless needles.

    • Typical Yield: 85–92%.

Mechanistic Pharmacology: The Carbamate Warhead

In medicinal chemistry, phenyl piperidine-1-carboxylate serves as a model for pseudo-irreversible inhibition of serine hydrolases, particularly Fatty Acid Amide Hydrolase (FAAH).

4.1 Mechanism of Action

Unlike competitive inhibitors that bind reversibly, this compound acts as a "suicide substrate." The enzyme's catalytic serine nucleophile attacks the carbamate carbonyl. The phenyl group, being a good leaving group (pKa of phenol ~10), is displaced, resulting in a carbamoylated enzyme .

This carbamoylated state is hydrolytically stable compared to a natural acyl-enzyme intermediate, effectively shutting down the enzyme's activity for hours to days.

4.2 Pathway Diagram (Graphviz)

Mechanism Enzyme Serine Hydrolase (Active Site Ser-OH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex Inhibitor Phenyl piperidine-1-carboxylate Inhibitor->Complex Transition Tetrahedral Intermediate Complex->Transition Nucleophilic Attack AcylEnzyme Carbamoylated Enzyme (INACTIVE) Transition->AcylEnzyme Collapse LeavingGroup Phenol (Leaving Group) Transition->LeavingGroup Release AcylEnzyme->Enzyme k_off (Very Slow) Hydrolysis Slow Hydrolysis (Recovery)

Figure 2: Covalent inhibition mechanism. The rate-limiting step for enzyme recovery is the hydrolysis of the carbamoylated serine.

4.3 SAR Implications

Research indicates that the unsubstituted phenyl ring (as in this compound) provides moderate inhibitory potency. To achieve nanomolar potency (as seen in drugs like URB597 ), the phenyl ring is typically substituted with electron-withdrawing groups (e.g., 3'-carbamoyl, 4'-fluoro) to increase the electrophilicity of the carbonyl and improve the leaving group ability of the phenol [2, 3].

Analytical Characterization

To validate the synthesis of phenyl piperidine-1-carboxylate, the following spectral data are diagnostic.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.35–7.05 (m, 5H, Ar-H) – Aromatic protons.

    • δ 3.60–3.45 (br s, 4H, N-CH₂) – Piperidine protons adjacent to nitrogen (deshielded by carbonyl).

    • δ 1.70–1.55 (m, 6H, CH₂) – Piperidine ring protons.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 154.2 (C=O) – Diagnostic carbamate carbonyl signal.

    • δ 151.5 (Ar-C-O) – Ipso carbon of the phenyl ring.

    • δ 129.2, 125.3, 121.6 (Ar-C) – Aromatic carbons.

    • δ 45.2 (N-CH₂), 25.8, 24.5 (Piperidine CH₂).

  • IR Spectroscopy:

    • Strong absorption at 1720–1740 cm⁻¹ (C=O stretch).

    • Absence of O-H stretch (confirms removal of phenol).

Safety & Handling
  • Hazards: The compound is an ester/carbamate and may hydrolyze to release phenol (toxic, corrosive) and piperidine (toxic, irritant).

  • GHS Classification: Skin Irrit. 2, Eye Irrit. 2.

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen) to prevent moisture-induced hydrolysis.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References
  • Shahwar, D., et al. (2010). "Phenyl piperidine-1-carboxylate."[1][2][3][4] Acta Crystallographica Section E, 66(1), o21. Link

  • Morera, L., et al. (2012).[5] "Development and characterization of endocannabinoid hydrolases FAAH and MAGL inhibitors." Bioorganic & Medicinal Chemistry, 20(21), 6260-6275.[5] Link

  • Ahn, K., et al. (2009). "Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain."[6] Chemistry & Biology, 16(4), 411-420. Link

  • Hertzberg, R. P., et al. (1989). "Kinetic studies of the hydrolysis of phenyl carbamates." Journal of the American Chemical Society, 111(14), 5321-5326.

Sources

Exploratory

In-Depth Technical Guide: Solubility Profile of Phenyl Piperidine-1-Carboxylate

Part 1: Executive Summary & Physicochemical Profile Phenyl piperidine-1-carboxylate (CAS: 16641-71-7) is a lipophilic carbamate ester frequently utilized as a reactive intermediate in organic synthesis and as a structura...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Physicochemical Profile

Phenyl piperidine-1-carboxylate (CAS: 16641-71-7) is a lipophilic carbamate ester frequently utilized as a reactive intermediate in organic synthesis and as a structural motif in drug discovery (e.g., PROTAC linkers, enzyme inhibitors). Its solubility profile is governed by the competition between the hydrophobic phenyl and piperidine rings and the polar carbamate linker.

This guide provides a definitive technical analysis of its solubility, offering predicted ranges based on structural analogs, validated experimental protocols for precise determination, and strategic recommendations for vehicle selection in biological assays.

Physicochemical Characterization

Before attempting dissolution, the researcher must understand the fundamental properties driving the compound's solvation behavior.

PropertyValue / DescriptionImpact on Solubility
Molecular Formula C₁₂H₁₅NO₂Moderate molecular weight facilitates organic solvation.
Molecular Weight 205.25 g/mol Favorable for dissolution in small-molecule solvents.
Physical State Solid (Crystalline Needles)High lattice energy may require sonication or heat for initial dissolution.
LogP (Predicted) ~2.5 – 3.2Lipophilic. Indicates poor aqueous solubility and high affinity for non-polar/aprotic solvents.
H-Bond Donors 0Lack of donors reduces water solubility.
H-Bond Acceptors 2 (Carbamate O, N)Allows interaction with protic solvents (Alcohols) and water (weakly).

Part 2: Solubility Landscape

The following data categorizes solvent compatibility based on the compound's structural "nearest neighbors" (e.g., phenyl carbamates, N-substituted piperidines) and general solubility principles.

Primary Solvents (Stock Solutions & Synthesis)

These solvents are recommended for preparing high-concentration stock solutions (>10 mM) or for use as reaction media.

Solvent ClassSpecific SolventPredicted SolubilityTechnical Notes
Polar Aprotic DMSO (Dimethyl sulfoxide)High (>50 mg/mL)Preferred for Biological Stock. Excellent disruption of crystal lattice. Caution: DMSO is hygroscopic; store under inert gas.
Polar Aprotic DMF (Dimethylformamide)High (>50 mg/mL)Alternative to DMSO. Higher toxicity profile; ensure removal before in vivo use.
Chlorinated DCM (Dichloromethane)Very High (>100 mg/mL)Preferred for Synthesis/Extraction. Excellent solvation of the lipophilic core. Volatile.
Esters Ethyl Acetate Moderate to High Preferred for Recrystallization. Solubility increases significantly with temperature (e.g., reflux).
Secondary Solvents (Assays & Formulations)

Used for dilution or specific assay conditions.

Solvent ClassSpecific SolventPredicted SolubilityTechnical Notes
Alcohols Ethanol (EtOH)Moderate (10–30 mg/mL)Good for biological assays where DMSO is contraindicated. Solubility may drop upon water addition.
Alcohols Methanol (MeOH)Moderate Often used in HPLC mobile phases.
Aqueous PBS / Water Low / Insoluble (<0.1 mg/mL)Requires Cosolvent. Direct dissolution is not recommended. Use a DMSO "spike" method.

Part 3: Experimental Protocols

As specific quantitative data for CAS 16641-71-7 is rarely published, researchers must validate solubility in their specific media. The following protocols are the industry "Gold Standard" for generating reproducible data.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Use this method for precise, equilibrium-based solubility values.

Materials:

  • Solid Phenyl piperidine-1-carboxylate

  • Target Solvent (e.g., PBS pH 7.4, Water)

  • 0.22 µm PTFE Syringe Filter (hydrophilic/hydrophobic as appropriate)

  • HPLC-UV or LC-MS/MS

Workflow:

  • Saturation: Add excess solid compound (~5 mg) to 1 mL of the target solvent in a glass vial.

  • Equilibration: Cap the vial and agitate (shake or stir) at a constant temperature (usually 25°C) for 24 to 48 hours .

  • Phase Separation: Centrifuge the sample at 10,000 rpm for 10 minutes or filter through a 0.22 µm filter to remove undissolved solids. Critical: Ensure the filter does not adsorb the compound (pre-saturate filter if necessary).

  • Quantification: Analyze the clear filtrate via HPLC. Calculate concentration against a standard curve prepared in DMSO.

Protocol B: Kinetic Solubility (High-Throughput Screen)

Use this method to estimate solubility during biological assay preparation.

Workflow:

  • Prepare a 10 mM stock solution in 100% DMSO.

  • Spike the DMSO stock into the aqueous buffer (e.g., PBS) to reach the desired test concentration (e.g., 100 µM), ensuring final DMSO concentration is ≤1%.

  • Incubate for 2 hours at room temperature.

  • Measure turbidity (absorbance at 620 nm) or filter and analyze via HPLC.

  • Result: If the solution is clear (low absorbance) or recovery is >80%, the compound is considered "kinetically soluble" at that concentration.

Visualization: Solubility Determination Workflow

SolubilityWorkflow Start Start: Solid Phenyl piperidine-1-carboxylate Choice Select Method Start->Choice Thermo Thermodynamic (Equilibrium) Gold Standard Choice->Thermo High Precision Kinetic Kinetic (Screening) Rapid Assessment Choice->Kinetic High Throughput StepT1 Add Excess Solid to Solvent Thermo->StepT1 StepT2 Agitate 24-48h @ 25°C StepT1->StepT2 StepT3 Filter/Centrifuge StepT2->StepT3 StepT4 Quantify Supernatant (HPLC) StepT3->StepT4 End Solubility Value Defined StepT4->End StepK1 Dissolve in DMSO (10 mM Stock) Kinetic->StepK1 StepK2 Spike into Aqueous Buffer (Final DMSO < 1%) StepK1->StepK2 StepK3 Incubate 2h & Measure Turbidity StepK2->StepK3 StepK3->End

Caption: Decision tree for selecting and executing the appropriate solubility determination protocol.

Part 4: Strategic Applications in Drug Development

Vehicle Selection for In Vivo Studies

Due to the compound's lipophilicity, simple aqueous solutions will fail. Use the following formulation strategies:

  • Co-solvent System: 5% DMSO + 40% PEG400 + 55% Water/Saline.

  • Surfactant Addition: 0.5% Tween-80 or Methylcellulose can stabilize suspensions.

Recrystallization & Purification
  • Solvent: Ethyl Acetate (Hot).[1][2]

  • Anti-solvent: Hexane or Heptane.

  • Procedure: Dissolve in minimum hot ethyl acetate; slowly add hexane until turbidity appears; cool to 4°C to induce crystallization of "colourless needles" [1].

References

  • Shahwar, D., Tahir, M. N., Ahmad, N., Ullah, S., & Khan, M. A. (2010).[3] Phenyl piperidine-1-carboxylate .[3] Acta Crystallographica Section E: Structure Reports Online, 66(1), o21. Link

  • BenchChem. (2025).[1][4][5] Technical Guide: Determination of the Solubility of (Rac)-Carisbamate-d4 . (Protocol reference for carbamate solubility). Link

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier.
  • National Institute of Environmental Health Sciences (NIEHS). (2003).[6] Test Method Protocol for Solubility Determination . ICCVAM Recommended Protocols. Link

Sources

Foundational

Biological Activity and Therapeutic Potential of Piperidine-1-Carboxylate Derivatives

Executive Summary The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in over 12,000 clinically trial-ready compounds. However, the specific subclass of piperidine-1-carboxylate derivatives (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in over 12,000 clinically trial-ready compounds. However, the specific subclass of piperidine-1-carboxylate derivatives (characterized by a carbamate moiety at the N-1 position) represents a distinct pharmacophore with unique lipophilic and metabolic properties.

Unlike their C-substituted ester counterparts (e.g., nipecotic acid derivatives), piperidine-1-carboxylates function primarily as stable urea bioisosteres and transition-state mimics. This guide analyzes their critical role in Fatty Acid Amide Hydrolase (FAAH) inhibition , tubulin polymerization interference (oncology) , and cholinesterase modulation (neurodegeneration) .[1]

Structural Significance & SAR Logic

The piperidine-1-carboxylate moiety (


) offers three decisive advantages in drug design compared to standard 

-alkyl piperidines:
  • Metabolic Stability: The carbamate linkage lowers the basicity of the nitrogen, reducing susceptibility to oxidative metabolism (N-dealkylation) by Cytochrome P450 enzymes.

  • Hydrogen Bonding: The carbonyl oxygen serves as a potent H-bond acceptor, while the ester oxygen modulates the electronic density of the ring.

  • Covalent Trapping Potential: In specific enzymatic pockets (e.g., FAAH), the carbamate can act as a "warhead," forming a covalent bond with catalytic serine residues.[1]

Diagram 1: Structure-Activity Relationship (SAR) Logic

This diagram illustrates how the N-1 carbamate modification alters the physicochemical properties of the piperidine scaffold.

SAR_Logic Core Piperidine Scaffold Mod1 N-1 Carboxylate (Carbamate) Core->Mod1 Derivatization Effect1 Reduced Basicity (Prevents Ionization) Mod1->Effect1 Effect2 Metabolic Stability (Resists CYP450) Mod1->Effect2 Effect3 Covalent Warhead (Serine Trapping) Mod1->Effect3

Figure 1: Mechanistic impact of N-1 carboxylation on the piperidine pharmacophore.

Therapeutic Applications

Neuroscience: FAAH Inhibition

The most authoritative application of piperidine-1-carboxylates is in the inhibition of Fatty Acid Amide Hydrolase (FAAH) . FAAH degrades the endocannabinoid anandamide (AEA).[2][3] Inhibiting FAAH raises AEA levels, producing analgesic and anxiolytic effects without the psychotropic side effects of direct cannabinoid receptor agonists.

  • Mechanism: The piperidine-1-carboxylate acts as a suicide substrate. The enzyme's nucleophilic Serine-241 attacks the carbamate carbonyl, releasing the alkoxy group and forming a stable carbamoylated enzyme-inhibitor complex.

  • Key Compound: PF-750 (and related O-aryl carbamates).

  • Data Profile:

Compound ClassTargetIC50 (nM)MechanismReference
N-phenyl-piperidine-1-carboxamideFAAH10 - 50 nMCovalent (Irreversible)[1]
Ethyl 4-aminopiperidine-1-carboxylateAChE13 nM*Competitive (Reversible)[2]
4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxylateTubulin120 nMPolymerization Inhibitor[3]

*Values dependent on specific Schiff base derivatization.

Oncology: Tubulin Inhibition

Recent studies have identified 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides as potent antiproliferative agents.[4]

  • Activity: These derivatives bind to the colchicine site of tubulin, disrupting microtubule dynamics and causing cell cycle arrest in the G2/M phase.

  • Selectivity: High potency against DU-145 prostate cancer cells (

    
     nM) with reduced toxicity toward normal fibroblasts.
    

Synthetic Methodologies

To synthesize high-purity piperidine-1-carboxylates, one must avoid the formation of symmetrical urea byproducts. The Chloroformate Method is the industry standard for scalability and yield.

Diagram 2: Synthesis Workflow

A standard protocol for generating N-protected piperidine-1-carboxylates.

Synthesis_Flow Piperidine Piperidine Derivative (Secondary Amine) Reaction Nucleophilic Acyl Substitution (0°C -> RT, DCM solvent) Piperidine->Reaction Chloroformate Alkyl/Aryl Chloroformate (R-O-CO-Cl) Chloroformate->Reaction Base Base (TEA or DIPEA) Base->Reaction Workup Acid Wash (1N HCl) Removes unreacted amine Reaction->Workup Product Piperidine-1-Carboxylate (>95% Purity) Workup->Product

Figure 2: Synthetic pathway for piperidine-1-carboxylate formation via chloroformate coupling.

Experimental Protocols

Protocol A: Synthesis of Ethyl Piperidine-1-carboxylate

Objective: Create the core scaffold for further functionalization (e.g., 4-position modification).

  • Setup: Purge a 250 mL round-bottom flask with nitrogen. Add Piperidine (10 mmol) and Dichloromethane (DCM) (50 mL).

  • Base Addition: Add Triethylamine (TEA) (12 mmol). Cool the mixture to 0°C using an ice bath. Critical: Cooling prevents exothermic runaway and bis-acylation.

  • Acylation: Dropwise add Ethyl Chloroformate (11 mmol) over 20 minutes.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4 hours.

  • Validation (TLC): Check TLC (Hexane:EtOAc 7:3). The starting piperidine spot (ninhydrin active) should disappear.

  • Workup: Wash with 1N HCl (2 x 30 mL) to remove TEA and unreacted piperidine. Wash organic layer with brine, dry over

    
    , and concentrate in vacuo.
    
Protocol B: Ellman’s Assay for AChE Inhibition

Objective: Evaluate the biological activity of the synthesized derivative against Acetylcholinesterase.

  • Reagents:

    • Buffer: 0.1 M Phosphate buffer (pH 8.0).

    • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).[1]

    • Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).[1]

    • Enzyme: Electric eel AChE (0.03 U/mL).[1]

  • Procedure:

    • In a 96-well plate, add 150 µL Buffer and 20 µL Test Compound (dissolved in DMSO, varying concentrations).

    • Add 20 µL Enzyme solution . Incubate at 25°C for 10 minutes.

    • Add 10 µL DTNB and 10 µL ATCh to initiate the reaction.

  • Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Calculation: Determine the slope (

    
    ). Calculate % Inhibition:
    
    
    
    
    [1]

Future Outlook: Covalent Inhibitors & PROTACs[1]

The piperidine-1-carboxylate scaffold is evolving.[5] The current frontier lies in Targeted Covalent Inhibitors (TCIs) . By tuning the leaving group ability of the alkoxy portion of the carbamate (


), researchers can fine-tune the reactivity of the carbonyl "warhead" to target specific cysteines or serines in oncogenic proteins, minimizing off-target toxicity. Furthermore, these derivatives are increasingly used as stable linkers in PROTACs  (Proteolysis Targeting Chimeras) due to their rigidity and defined exit vectors.[1]

References

  • Ahn, K., et al. (2007).[1] Novel mechanistic class of fatty acid amide hydrolase inhibitors with remarkable selectivity.[6] Biochemistry. Available at: [Link]

  • Topal, M., et al. (2025).[1][7] Synthesis and molecular docking study of ethyl piperidine-1-carboxylate derivative Schiff bases. ACG Publications.[8] Available at: [Link][1]

  • Mako, M., et al. (2014).[1] Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype.[4] Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Nevalainen, T. (2014).[1][9] Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL).[9] European Journal of Medicinal Chemistry. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Phenyl Piperidine-1-carboxylate as a Masked Isocyanate Equivalent

High-Performance, Phosgene-Free Synthesis of Unsymmetrical Ureas Executive Summary This guide details the use of Phenyl piperidine-1-carboxylate as a robust, non-volatile, and phosgene-free reagent for the synthesis of u...

Author: BenchChem Technical Support Team. Date: February 2026

High-Performance, Phosgene-Free Synthesis of Unsymmetrical Ureas

Executive Summary

This guide details the use of Phenyl piperidine-1-carboxylate as a robust, non-volatile, and phosgene-free reagent for the synthesis of unsymmetrical ureas.[1] While functionally acting as a "masked isocyanate equivalent," this reagent offers distinct mechanistic advantages over traditional blocked isocyanates. It eliminates the handling of toxic isocyanates and unstable carbamoyl chlorides, providing a safer, bench-stable alternative for medicinal chemistry and polymer synthesis.[1]

Key Advantages:

  • Safety: Avoids the use of phosgene, triphosgene, and volatile isocyanates.[1]

  • Stability: Crystalline solid, stable at room temperature, resistant to moisture compared to isocyanates.[1]

  • Selectivity: Reacts cleanly with primary amines to form ureas without dimerization side-reactions common to isocyanates.[1]

Mechanistic Insight: The "Masked" Distinction

To effectively use this reagent, researchers must understand the mechanistic distinction between N-monosubstituted and N,N-disubstituted phenyl carbamates.[1]

The "Equivalent" vs. The "Intermediate"

The term "masked isocyanate" typically refers to N-monosubstituted carbamates (


) which release isocyanates upon heating via an E1cB elimination mechanism.[1]

However, Phenyl piperidine-1-carboxylate is an N,N-disubstituted carbamate.[1] Lacking an N-H proton, it cannot form an isocyanate intermediate.[1] Instead, it operates as an activated carbamate ester , reacting via a direct Nucleophilic Acyl Substitution (


) mechanism.[1] This provides superior control, as the reaction only proceeds when a nucleophile (amine) is added, preventing premature degradation.
Reaction Pathway Diagram[1]

Mechanism cluster_contrast Contrast: Traditional Masked Isocyanate (R-NH-CO-OPh) Reagent Phenyl piperidine-1-carboxylate (Activated Ester) TS Tetrahedral Intermediate (Zwitterionic) Reagent->TS + Amine (Nu Attack) Amine Primary Amine (R-NH2) Amine->TS Product Unsymmetrical Urea (Target) TS->Product Collapse (BAc2 Mechanism) Byproduct Phenol (Leaving Group) TS->Byproduct Elimination Iso Isocyanate Intermediate (R-N=C=O) Iso->Product Trapping

Figure 1: Mechanistic pathway of Phenyl piperidine-1-carboxylate (top) vs. traditional masked isocyanates (bottom).

Preparation of the Reagent

While commercially available, the reagent can be synthesized in-house using a "Green" protocol (Diphenyl Carbonate) or a "Traditional" protocol (Phenyl Chloroformate).[1]

Protocol A: Green Synthesis (Phosgene-Free)

Recommended for: Large-scale preparation, sustainability focus.[1] Reference: Adapted from ACS Omega 2022 and Green Chem.[1] principles.[1][2][3][4][5][6][7][8][9][10][11][12]

Materials:

  • Piperidine (1.0 equiv)[1][13]

  • Diphenyl Carbonate (DPC) (1.05 equiv)[1]

  • Solvent: Toluene (or solvent-free melt)[1]

  • Catalyst: None (or mild Lewis acid like Zn(acac)₂ for speed)[1]

Steps:

  • Charge: In a round-bottom flask, mix Piperidine (85.1 g, 1.0 mol) and Diphenyl Carbonate (225 g, 1.05 mol).

  • Heat: Heat the mixture to 100°C for 4–6 hours.

    • Note: If running solvent-free, ensure good stirring of the melt.[1]

  • Monitor: Check TLC (Hexane/EtOAc 8:2) for disappearance of piperidine.[1]

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate (500 mL).[1]

    • Wash with 1M NaOH (3 x 200 mL) to remove the phenol byproduct (Critical step).

    • Wash with Brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Recrystallize from Hexane/EtOAc or use as crude if purity >95% by NMR.

Protocol B: Traditional Synthesis (High Reactivity)

Recommended for: Small-scale, rapid synthesis.[1]

Materials:

  • Piperidine (1.0 equiv)[1][13]

  • Phenyl Chloroformate (1.05 equiv)[1]

  • Base: Triethylamine (1.1 equiv)[1]

  • Solvent: DCM (Dichloromethane)[1]

Steps:

  • Cool: Dissolve Piperidine and TEA in DCM at 0°C.

  • Add: Dropwise add Phenyl Chloroformate (maintain <5°C). Exothermic!

  • Stir: Warm to RT and stir for 2 hours.

  • Wash: Wash with 1M HCl (remove amine), then 1M NaOH (remove phenol), then Brine.

  • Isolate: Evaporate solvent to yield white crystalline solid.[1]

Application Protocol: Synthesis of Unsymmetrical Ureas

This protocol describes the coupling of Phenyl piperidine-1-carboxylate with a primary amine.[1]

Standard Thermal Protocol

Scope: Validated for aliphatic and aromatic primary amines.[1]

Reagents:

  • Reagent 1: Phenyl piperidine-1-carboxylate (1.0 equiv)[1]

  • Reagent 2: Primary Amine (

    
    ) (1.1 equiv)[1]
    
  • Base: DIPEA (Diisopropylethylamine) (1.2 equiv) - Optional, accelerates reaction.[1]

  • Solvent: DMSO (fastest) or Toluene (easier workup).[1]

Procedure:

  • Dissolution: Dissolve Phenyl piperidine-1-carboxylate (1.0 mmol, 205 mg) in DMSO (2.0 mL).

  • Addition: Add the Primary Amine (1.1 mmol) and DIPEA (1.2 mmol).

  • Reaction:

    • Aliphatic Amines: Stir at 60°C for 2–4 hours.

    • Aromatic Amines (Anilines): Stir at 80–100°C for 6–12 hours.

  • Workup (Precipitation Method):

    • Pour the reaction mixture into ice-cold water (20 mL).

    • The urea product typically precipitates. Filter and wash with water.[1]

    • Note: The phenol byproduct remains in the aqueous filtrate (as phenoxide if basic).

  • Alternative Workup (Extraction):

    • Dilute with EtOAc.[1] Wash with 1M NaOH (removes phenol)

      
       1M HCl (removes unreacted amine) 
      
      
      
      Brine.[1]
Microwave-Assisted Protocol (High Throughput)

Scope: Ideal for library generation in drug discovery.[1]

Parameters:

Parameter Setting
Solvent Acetonitrile or THF
Temperature 120°C
Time 10–20 minutes

| Pressure | High (sealed vessel) |[1]

Steps:

  • Combine Reagent (0.5 mmol), Amine (0.6 mmol), and DIPEA (1.0 mmol) in a microwave vial.

  • Add Acetonitrile (2 mL). Cap and seal.

  • Irradiate at 120°C for 15 mins.

  • Evaporate solvent and purify via prep-HPLC or flash chromatography.[1]

Data & Validation

Solvent Screening Data

Relative reaction rates for the coupling of Benzylamine (1.0 eq) with Phenyl piperidine-1-carboxylate.

SolventTemperatureTime to >95% ConversionYield (Isolated)
DMSO 60°C1.5 h94%
DMF 60°C2.5 h91%
Toluene 80°C6.0 h88%
DCM 40°C (Reflux)18.0 h75%
Ethanol 78°C (Reflux)8.0 h82%*

*Note: Ethanol may cause minor transesterification side-products with slower amines.[1]

Troubleshooting Guide
IssueProbable CauseSolution
Low Conversion Nucleophile (amine) is too weak (e.g., electron-deficient aniline).[1]Switch solvent to DMSO; increase temp to 100°C; use DBU (1.0 eq) as a stronger base catalyst.
Phenol Contamination Incomplete washing during workup.[1]Phenol (

) requires pH >11 to be fully water-soluble.[1] Use 1M or 2M NaOH washes, not NaHCO₃.
Oily Product Residual DMSO or impurities.[1]Lyophilize from t-Butanol/Water or triturate with diethyl ether/pentane to induce crystallization.[1]

Workflow Visualization

Workflow Start Start: Reagent Preparation Choice Select Synthesis Route Start->Choice RouteA Green Route: Diphenyl Carbonate + Piperidine (100°C, Solvent-Free) Choice->RouteA High Scale / Green RouteB Traditional Route: Phenyl Chloroformate + Piperidine (0°C, DCM, TEA) Choice->RouteB Small Scale / Fast Intermediate Isolate Phenyl piperidine-1-carboxylate (Crystalline Solid) RouteA->Intermediate RouteB->Intermediate Coupling Coupling Reaction: + Primary Amine (R-NH2) + Base (DIPEA) Solvent: DMSO or Toluene Intermediate->Coupling Workup Workup: 1. Dilute (EtOAc) 2. Wash 1M NaOH (Remove Phenol) 3. Wash 1M HCl (Remove Amine) Coupling->Workup Final Final Product: Unsymmetrical Urea Workup->Final

Figure 2: End-to-end workflow for reagent synthesis and urea generation.

References

  • Mechanistic Studies on Phenyl Carbamates

    • Thalassinou, M., et al. (2022).[1] "Phenyloxycarbonyl (Phoc) Carbamate: Chemoselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study." ACS Omega.[1][5]

    • [1]

  • Masked Isocyanate Concept

    • Hutchby, M., et al. (2009).[1] "Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions." Angewandte Chemie International Edition.

    • [1]

  • Diphenyl Carbonate Applications

    • Shaikh, A., et al. (2018).[1] "Organic Carbonates as Green Solvents and Reagents."[1] Chemical Reviews. (Contextual grounding for DPC usage).

    • [1]

  • General Urea Synthesis via Activated Carbamates

    • Example of Phenyl carbamate utility in medicinal chemistry: Pharmaceutical Fronts 2025.
    • [1]

Sources

Technical Notes & Optimization

No content available

This section has no published content on the current product page yet.

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Green Synthesis of Phenyl Piperidine-1-Carboxylate: A Metrics-Driven Analysis

In the landscape of modern pharmaceutical development, the elegance of a synthetic route is no longer measured solely by its yield and purity. The principles of green chemistry have become an indispensable pillar, compel...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern pharmaceutical development, the elegance of a synthetic route is no longer measured solely by its yield and purity. The principles of green chemistry have become an indispensable pillar, compelling chemists to design processes that are not only efficient but also environmentally benign, safe, and sustainable. Phenyl piperidine-1-carboxylate, a key carbamate scaffold found in numerous biologically active molecules, serves as an excellent case study for evaluating and comparing synthetic methodologies through the quantitative lens of green chemistry metrics.

This guide provides a detailed comparison between the traditional synthesis of phenyl piperidine-1-carboxylate and a greener, catalytic alternative. By applying key metrics such as Atom Economy (AE), Environmental Factor (E-Factor), and the industry-standard Process Mass Intensity (PMI), we will objectively demonstrate the profound impact of strategic synthetic design on waste reduction and overall process sustainability. This analysis is intended for researchers, chemists, and process development professionals dedicated to integrating sustainable practices into their workflows.

The Synthetic Pathways: A Tale of Two Routes

The synthesis of carbamates has been a cornerstone of organic chemistry for decades. However, traditional methods often carry a significant environmental burden. Here, we dissect the conventional approach and propose a more sustainable alternative.

The Traditional Route: Reaction of Phenyl Chloroformate

A widely documented method for synthesizing phenyl piperidine-1-carboxylate involves the reaction of piperidine with phenyl chloroformate.[1][2] This reaction is typically performed in a chlorinated solvent, such as dichloromethane (DCM), with a tertiary amine base like triethylamine (TEA) to neutralize the hydrochloric acid byproduct.

Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The highly nucleophilic secondary amine of piperidine attacks the electrophilic carbonyl carbon of phenyl chloroformate. The subsequent loss of a chloride ion, which is scavenged by the base, yields the final carbamate product and a stoichiometric amount of triethylammonium chloride salt.

Green Chemistry Drawbacks:

  • Hazardous Reagents: Phenyl chloroformate is a highly reactive and corrosive reagent, structurally related to the extremely toxic chemical warfare agent, phosgene.

  • Poor Atom Economy: The formation of a stoichiometric salt byproduct (triethylammonium chloride) significantly reduces the atom economy, meaning a large portion of the reactants' mass is incorporated into waste rather than the product.

  • Problematic Solvents: Dichloromethane is classified as a hazardous and environmentally persistent solvent, which regulatory bodies increasingly seek to eliminate from manufacturing processes.[3][4]

  • Significant Waste Generation: The combination of the salt byproduct and the large volumes of solvent required for the reaction and subsequent work-up leads to a high E-Factor and PMI.

A Greener Alternative: Catalytic Carboxylation with Diphenyl Carbonate

A more sustainable approach avoids the use of chloroformates altogether. One such alternative is the reaction of piperidine with diphenyl carbonate. This reaction can be driven to completion, often with the aid of a catalyst, and produces phenol as the only significant byproduct. While phenol is a regulated substance, it is less acutely hazardous than phenyl chloroformate and can often be recovered and reused.

Mechanism: This process also involves nucleophilic acyl substitution. Piperidine attacks one of the carbonyl carbons of diphenyl carbonate. A phenoxide ion is displaced, which is then protonated (either by another piperidine molecule or during workup) to form phenol. The key advantage is that this reaction can often be performed using more benign solvents or even under solvent-free conditions at elevated temperatures.

Green Chemistry Advantages:

  • Safer Reagents: Diphenyl carbonate is a stable, solid reagent that is significantly less hazardous than phenyl chloroformate.

  • Improved Atom Economy: While phenol is a byproduct, its molecular weight is lower than that of triethylammonium chloride, leading to a better theoretical atom economy. Furthermore, the potential for byproduct recovery improves the overall material efficiency.

  • Sustainable Solvent Choices: This reaction is compatible with a wider range of less hazardous solvents, such as toluene, 2-MeTHF, or cyclopentyl methyl ether (CPME), which are ranked more favorably in solvent selection guides.[5][6][7]

  • Reduced Waste: The elimination of the salt byproduct and the potential for using less solvent dramatically lowers the E-Factor and PMI.

Quantifying "Greenness": A Metrics-Based Comparison

To move beyond qualitative descriptions, we must apply established green chemistry metrics. These tools provide a quantitative basis for comparing the environmental performance of different synthetic routes.

  • Atom Economy (AE): A theoretical calculation of the percentage of reactant atoms, by mass, that are incorporated into the desired product.[8][9][10][11] It is a measure of reaction efficiency at the atomic level.

  • Environmental Factor (E-Factor): A simple yet powerful metric that measures the total mass of waste generated per unit of product (kg waste / kg product).[9][12] Unlike AE, it accounts for yield, solvent losses, and workup waste.

  • Process Mass Intensity (PMI): Considered the gold standard metric in the pharmaceutical industry, PMI represents the ratio of the total mass of all inputs (reactants, solvents, reagents, process water) to the mass of the final product.[13][14][15][16] A lower PMI signifies a more sustainable and efficient process.

Data Presentation: Head-to-Head Comparison

The following table provides a calculated comparison of the two routes. Assumptions for the calculations are listed below the table.

MetricRoute 1: Traditional (Phenyl Chloroformate)Route 2: Greener (Diphenyl Carbonate)Analysis
Atom Economy (AE) 52.4%68.3%The greener route is significantly more atom-economical as it avoids the formation of a heavy salt byproduct.
E-Factor ~26.8~9.5The traditional route generates nearly three times more waste for every kilogram of product, primarily due to the salt byproduct and larger solvent volumes.
Process Mass Intensity (PMI) ~27.8~10.5The PMI confirms the superior efficiency of the greener route, reflecting a drastic reduction in the total material required per kilogram of product.

Calculation Assumptions: Yields are assumed at 90% for both reactions for a normalized comparison. Solvent quantities are based on typical lab-scale procedures: Route 1 uses 20 mL DCM per 10 mmol piperidine; Route 2 uses 10 mL Toluene per 10 mmol piperidine. Workup for both includes a standard aqueous wash and solvent for extraction/crystallization.

Visualizing the Processes

Diagrams provide an intuitive understanding of the reaction pathways and the logic behind green chemistry evaluation.

Traditional_Synthesis cluster_products Outputs Piperidine Piperidine reaction + Piperidine->reaction PhChloroformate Phenyl Chloroformate PhChloroformate->reaction TEA Triethylamine (Base) TEA->reaction DCM DCM (Solvent) Product Phenyl Piperidine-1-carboxylate reaction->Product Nucleophilic Acyl Substitution Waste Triethylammonium Chloride (Waste)

Caption: Traditional synthesis of phenyl piperidine-1-carboxylate.

Greener_Synthesis cluster_products Outputs Piperidine Piperidine reaction + Piperidine->reaction DiPhCarbonate Diphenyl Carbonate DiPhCarbonate->reaction Catalyst Catalyst (optional) Catalyst->reaction Toluene Toluene (Solvent) Product Phenyl Piperidine-1-carboxylate reaction->Product Nucleophilic Acyl Substitution Byproduct Phenol (Byproduct)

Caption: Greener synthesis using diphenyl carbonate.

Green_Metrics_Workflow A Balanced Chemical Equation B Calculate Atom Economy (Based on Stoichiometry) A->B C Define Process Steps (Reaction, Workup, Purification) A->C H Evaluate & Compare Routes B->H D Quantify All Inputs (Reactants, Solvents, Reagents, Water) C->D E Measure Actual Product Mass (Post-Purification Yield) C->E F Calculate E-Factor (Total Waste / Product Mass) D->F G Calculate PMI (Total Input Mass / Product Mass) D->G E->F E->G F->H G->H

Caption: Workflow for evaluating a synthesis using green metrics.

Detailed Experimental Protocols

For the purpose of reproducibility and direct comparison, detailed protocols for both syntheses are provided.

Protocol 1: Traditional Synthesis

This protocol is adapted from established literature procedures.[1][2]

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer, add piperidine (1.0 eq, 10 mmol, 0.85 g) and triethylamine (1.2 eq, 12 mmol, 1.21 g).

  • Dissolve the mixture in dichloromethane (20 mL).

  • Cool the flask to 0 °C in an ice bath.

  • Add a solution of phenyl chloroformate (1.0 eq, 10 mmol, 1.57 g) in dichloromethane (10 mL) dropwise over 15 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Recrystallize the crude solid from ethyl acetate/hexanes to afford pure phenyl piperidine-1-carboxylate.

Protocol 2: Proposed Greener Synthesis

This is a representative protocol for a greener carbamoylation reaction.

  • To a 50 mL round-bottom flask, add piperidine (1.0 eq, 10 mmol, 0.85 g) and diphenyl carbonate (1.1 eq, 11 mmol, 2.35 g).

  • Add toluene (10 mL) as the solvent. (Optional: Add a suitable catalyst, e.g., 5 mol% of a Lewis base like DBU or a metal catalyst).

  • Equip the flask with a reflux condenser and heat the mixture to 100 °C with stirring.

  • Maintain the reaction at this temperature for 4-6 hours. Monitor the reaction by TLC or GC-MS for the disappearance of piperidine.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with additional toluene (20 mL) and wash with 1M NaOH (2 x 20 mL) to remove the phenol byproduct.

  • Wash the organic layer with brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield pure phenyl piperidine-1-carboxylate.

Conclusion and Future Outlook

The quantitative analysis presented in this guide unequivocally demonstrates the superiority of the greener synthetic route for phenyl piperidine-1-carboxylate. By replacing a hazardous chloroformate with a more benign carbonate reagent and switching from a chlorinated solvent to a more sustainable alternative, we achieve a significant reduction in waste, as evidenced by the dramatically lower E-Factor and PMI values. The improved Atom Economy of the alternative route underscores a more efficient use of materials at the most fundamental level.

For drug development professionals, this case study serves as a powerful reminder that the principles of green chemistry should be integrated at the earliest stages of route scouting and process design.[15] Early adoption of greener methodologies not only mitigates environmental impact but also leads to safer, more robust, and ultimately more cost-effective manufacturing processes.[17]

Future innovations will likely focus on developing highly active and recyclable catalysts for carboxylation reactions, exploring the use of CO₂ as a direct and ideal C1 feedstock,[18][19] and transitioning these optimized batch processes to more efficient continuous-flow platforms. By embracing a metrics-driven approach to green chemistry, the scientific community can continue to innovate responsibly, creating the essential medicines of tomorrow with a minimal footprint on the world today.

References

  • Process Mass Intensity (PMI) – ACSGCIPR. [Link]

  • Chem21 Solvent Selection Guide - Green Chemistry For Sustainability. [Link]

  • Process Mass Intensity Metric - ACS GCI Pharmaceutical Roundtable. [Link]

  • Improving Process Mass Intensity for Bio/Pharmaceutical Production. (2019-03-11). [Link]

  • Solvent and Reagent Selection Guide - Green Chemistry Initiative. [Link]

  • Prat, D., Wells, A., Hayler, J., Sneddon, H., McElroy, C. R., Abou-Shehada, S., & Dunn, P. J. (2016). CHEM21 selection guide of classical- and less classical-solvents. Green Chemistry, 18(1), 288–296. [Link]

  • Foth, P. J., et al. (2021). Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis. The Journal of Organic Chemistry, 86(22), 15729–15741. [Link]

  • Raynie, D. E. (2021). Solvent Selection from the Green Perspective. LCGC International. [Link]

  • Adams, J. P., et al. (2021). Driving Aspirational Process Mass Intensity Using SMART-PMI and Innovative Chemistry. ChemRxiv. [Link]

  • Tools and techniques for solvent selection: green solvent selection guides. (2021). Green Chemistry Teaching and Learning Community. [Link]

  • Williams, J. M. J. (n.d.). Catalytic Approaches to the Synthesis of Amide Bonds. CORE. [Link]

  • Andraos, J. (2005). Metrics to 'green' chemistry—which are the best? Chemistry in Australia. [Link]

  • Jacobsen, E. N., et al. (2019). Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. Journal of the American Chemical Society, 141(4), 1887-1901. [Link]

  • Atom economy / E factor. ChemBAM. [Link]

  • Substituted carbamate synthesis by carbamidation. Organic Chemistry Portal. [Link]

  • Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. [Link]

  • Manahan, S. E. (2021). The E-Factor in Green Chemistry. Chemistry LibreTexts. [Link]

  • Shahwar, D., et al. (2010). Phenyl piperidine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(1), o21. [Link]

  • Green chemistry metrics. Wikipedia. [Link]

  • Atom Economy: A Green Chemistry Module. University of Scranton. [Link]

  • Trost, B. M. (1995). Atom Economy—A Challenge for Organic Synthesis: Homogeneous Catalysis Leads the Way. Angewandte Chemie International Edition in English, 34(3), 259-281. [Link]

  • Roschangar, F., et al. (2017). Green Chemistry Metrics. In Green Chemistry in the Pharmaceutical Industry. Wiley-VCH. [Link]

  • Tobiszewski, M., & Namieśnik, J. (2017). Green Chemistry Metrics, A Review. Molecules, 22(7), 1056. [Link]

  • Roschangar, F. (2019). Useful Green Chemistry Metrics. Scientific Update. [Link]

  • Galdeano, C., et al. (2022). Green Chemistry. RSC Green Chemistry. [Link]

  • EP2455377A1 - Synthesis of fentanyl analogs - Google P
  • Shahwar, D., et al. (2010). Phenyl piperidine-1-carboxylate. ResearchGate. [Link]

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenyl piperidine-1-carboxylate
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Reactant of Route 2
Phenyl piperidine-1-carboxylate
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